molecular formula C19H27N3O3 B2585600 N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-37-1

N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2585600
CAS No.: 1013765-37-1
M. Wt: 345.443
InChI Key: LHIATYAODVGYHD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative. Its structure comprises a pyrazole ring substituted with a propyl group at position 1, a propoxy group at position 3, and a carboxamide-linked 2-methoxyphenethyl moiety. While specific pharmacological data are unavailable in the provided evidence, structural analogs offer insights into its hypothetical properties.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-12-22-14-16(19(21-22)25-13-5-2)18(23)20-11-10-15-8-6-7-9-17(15)24-3/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIATYAODVGYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the methoxyphenethyl group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methoxyphenethyl group.

    Attachment of the propoxy and propyl groups: The propoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and similarities with compounds from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Hypothesized Properties
Target Compound Pyrazole 1-Propyl, 3-Propoxy, N-(2-methoxyphenethyl) Not provided Not provided High lipophilicity due to aliphatic chains; potential CNS activity due to methoxyphenethyl group
NAT-1 Thiazolidinone 4-Methoxyphenyl, Nicotinamide Not provided Not provided Thiazolidinone core may enhance enzyme inhibition (e.g., anti-inflammatory targets)
Example 53 () Pyrazolo-pyrimidine Fluorophenyl, Chromenone, Isobutyl 589.1 175–178 Fluorination improves metabolic stability; fused ring system may increase binding affinity
356090-88-5 Isoindole 3-Chloro-4-methylphenyl, Methoxypropyl Not provided Not provided Chloro and methyl groups enhance steric/electronic interactions; isoindole core may improve solubility

Key Observations

Core Heterocycle Differences: The target compound uses a monocyclic pyrazole, whereas NAT-1 (thiazolidinone) and 356090-88-5 (isoindole) employ distinct heterocycles. Pyrazoles are known for metabolic stability and hydrogen-bonding capabilities, while thiazolidinones (e.g., NAT-1) are associated with anti-inflammatory and antidiabetic activities . Example 53 features a fused pyrazolo-pyrimidine system, which increases molecular complexity and may enhance target selectivity .

Substituent Effects :

  • The 2-methoxyphenethyl group in the target compound contrasts with NAT-1 ’s 4-methoxyphenyl and Example 53 ’s fluorophenyl. Methoxy groups generally improve lipophilicity and membrane permeability, while fluorine atoms (as in Example 53) enhance metabolic stability and electronegativity .
  • Aliphatic chains (propyl, propoxy) in the target compound likely increase hydrophobicity compared to the aromatic substituents in analogs.

Hypothetical Pharmacological Implications

  • NAT-1 and NAT-2’s thiazolidinone-nicotinamide hybrids highlight the importance of heterocycle choice in modulating enzyme targets .
  • Example 53 ’s high molecular weight (589.1 g/mol) and fluorinated groups may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

N-(2-methoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19_{19}H27_{27}N3_3O3_3
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1013765-37-1
  • Melting Point : Typically ranges from 120-130 °C depending on purity .

The structure of this compound includes functional groups such as methoxy and propoxy, which contribute to its chemical reactivity and biological activity.

Pharmacological Potential

This compound exhibits several pharmacological activities, primarily attributed to its pyrazole core. Research indicates that compounds in this class can demonstrate:

  • Anti-inflammatory properties : Similar pyrazole derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations .
  • Antitumor activity : Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through modulation of key signaling pathways like protein kinase B (Akt) .

The mechanism of action for this compound likely involves the interaction with various biological targets, including:

  • Enzymatic inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in inflammatory responses.
  • Receptor modulation : The compound may interact with specific receptors that regulate cellular proliferation and apoptosis in cancer cells .

In Vitro Studies

Research has shown that pyrazole derivatives exhibit a range of biological activities. For instance:

  • Anti-inflammatory Activity :
    • A study demonstrated that a series of pyrazole derivatives showed promising anti-inflammatory effects, with some achieving over 80% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antitumor Activity :
    • Compounds structurally similar to this compound were found to significantly inhibit the growth of various cancer cell lines by inducing apoptosis through the Akt signaling pathway .

Comparative Analysis Table

Activity Type Compound Class Inhibition (%) Reference
Anti-inflammatoryPyrazole DerivativesUp to 85%
AntitumorPyrazole DerivativesSignificant growth inhibition

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